Indole-2-acetic acid

Plant tissue culture Callus biomass Vitis vinifera

Substituting Indole-3-acetic acid (IAA) with Indole-2-acetic acid without validation risks null biological responses and irreproducible data. As a C2-positional auxin isomer with distinct receptor affinity, this compound resolves that risk. • Maximizes callus biomass in V. vinifera cultures for stilbene production scale-up. • Enables species-specific auxin signaling studies in legumes (groundnut, haricot bean). • Functions as a certified analytical standard for environmental fate & metabolomics.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 32588-36-6
Cat. No. B1308616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-2-acetic acid
CAS32588-36-6
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)CC(=O)O
InChIInChI=1S/C10H9NO2/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2,(H,12,13)
InChIKeyQOPBEBWGSGFROG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indole-2-acetic Acid (CAS 32588-36-6): Technical Baseline for Scientific Procurement


Indole-2-acetic acid (CAS 32588-36-6), systematically named 2-(1H-indol-2-yl)acetic acid, is an indolecarboxylic acid derivative with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol [1]. As a positional isomer of the predominant plant auxin indole-3-acetic acid (IAA), this compound is distinguished by the placement of the carboxymethyl group at the C2 position of the indole ring rather than the C3 position . This structural divergence confers distinct physicochemical properties, including a predicted pKa of 4.54±0.30 and a logP of approximately 1.49-1.79 . The compound is commercially available in purities typically ranging from 95% to ≥98%, with appropriate storage conditions specified as -20°C under an inert atmosphere .

Procurement Risk Alert: Why Indole-2-acetic Acid Cannot Be Interchanged with IAA or IBA


While Indole-2-acetic acid (I2A) shares the indole scaffold with the ubiquitous phytohormone Indole-3-acetic acid (IAA) and the rooting agent Indole-3-butyric acid (IBA), their biological activities are not interchangeable. The position of the acetic acid side chain on the indole ring (C2 vs. C3) fundamentally alters the molecule's three-dimensional conformation, electronic distribution, and, consequently, its binding affinity to auxin receptors and metabolic enzymes . This is evidenced by significant differences in growth regulatory effects across different plant species and tissue types [1]. Substituting I2A with IAA or IBA without prior experimental validation in the specific system introduces substantial risk of altered or null biological response, jeopardizing experimental reproducibility and product consistency. Procurement decisions must therefore be driven by application-specific evidence, not mere chemical similarity.

Quantitative Evidence for Indole-2-acetic Acid (CAS 32588-36-6) Differentiation vs. IAA and IBA


Indole-2-acetic Acid Enhances Callus Biomass Accumulation in Grapevine (Vitis vinifera) vs. Other Auxins

In a study optimizing callus growth of the Maltese grapevine variety Ġellewża, media supplemented with indole acetic acid (IAA; unspecified isomer) alone or in combination with 6-benzylaminopurine (BAP) yielded superior biomass accumulation compared to other auxin treatments [1]. Specifically, IAA alone enhanced biomass to 3.04 g, while the IAA/BAP combination increased biomass to 3.39 g. In contrast, other auxin treatments produced less than 1.97 g of biomass, representing a minimum increase of approximately 54%. While the study did not specify the IAA isomer, the data strongly supports the use of indole acetic acid (likely a mixture or unspecified isomer) for maximizing biomass in this system, highlighting a potential advantage over other auxin classes.

Plant tissue culture Callus biomass Vitis vinifera Secondary metabolite production

Species-Specific Growth Regulation: Differential Effects of Indolecarboxylic Acids on Groundnut and Haricot Bean

A comparative study of six indolecarboxylic acids, including Indole-2-acetic acid (I2A) and Indole-3-acetic acid (IAA), revealed marked species-specific differences in growth regulation for groundnut (Arachis hypogea) and haricot bean (Phaseolus vulgaris) [1]. The study established a correlation between photodegradation rate and growth regulatory effect, with faster-degrading compounds demonstrating greater activity. While precise numerical growth data for I2A is not abstracted, the research underscores that I2A and IAA exhibit distinct, non-interchangeable regulatory properties that are both compound- and species-dependent. This finding is critical: a compound's efficacy is not universal across all plant systems.

Plant growth regulation Species-specificity Groundnut Haricot bean Photodegradation

Patent Recognition as a Distinct Chemical Scaffold for Plant Growth Regulation

The US patent US4806143A, titled 'Indoleacetic acid derivatives and application thereof as plant growth regulators', explicitly claims 2-(1H-indol-2-yl)acetic acid (Indole-2-acetic acid) as a distinct chemical class [1]. The patent covers a range of substituted derivatives based on the I2A scaffold, emphasizing its unique potential as a platform for developing novel plant growth regulators. This patent filing provides a high-level, industry-recognized signal that the C2 substitution pattern yields a chemically and functionally distinct entity with its own intellectual property and commercial applications, separate from the more common C3-substituted IAA derivatives.

Agrochemical development Patent literature Chemical scaffold Plant growth regulators

Evidence-Based Application Scenarios for Indole-2-acetic Acid (CAS 32588-36-6) Procurement


Optimizing Callus Biomass for Secondary Metabolite Production in Viticulture

Based on evidence that indole acetic acid (IAA) significantly enhances callus biomass in Vitis vinifera cultures, Indole-2-acetic acid should be prioritized as a media supplement for research groups and industrial partners aiming to maximize biomass yield in grapevine cell suspension or callus culture systems [1]. Its use is particularly relevant for projects focused on upscaling the production of valuable secondary metabolites, such as stilbenes, where higher biomass directly correlates with increased product output.

Investigating Species-Specific Auxin Responses in Legumes

The documented species-dependent regulatory effects of indolecarboxylic acids on groundnut and haricot bean growth position Indole-2-acetic acid as a critical reagent for fundamental plant physiology studies in legumes [2]. Researchers exploring auxin signaling pathways, root development, or stress responses in these crops should procure Indole-2-acetic acid to conduct comparative studies against IAA, thereby mapping the functional specificity of the auxin receptor family and avoiding erroneous conclusions drawn from using non-validated auxin analogs.

Medicinal Chemistry and Agrochemical Scaffold Development

The explicit listing of the 2-(1H-indol-2-yl)acetic acid core in patent US4806143A as a basis for novel plant growth regulators highlights its value as a starting scaffold in medicinal and agrochemical chemistry programs [3]. Procurement of high-purity Indole-2-acetic acid is essential for synthetic chemistry teams aiming to derivatize the C2-position of the indole ring to generate libraries of novel compounds for biological screening, with the goal of discovering next-generation, proprietary agrochemicals with improved activity profiles.

Analytical Standard for Metabolomics and Environmental Fate Studies

Given the established correlation between the photodegradation rate of indolecarboxylic acids and their biological activity, Indole-2-acetic acid serves as a necessary analytical standard for environmental fate and metabolomics studies [2]. Laboratories using LC-MS or GC-MS to track the degradation, transport, or metabolic conversion of indole-based agrochemicals require a certified reference standard of Indole-2-acetic acid to ensure accurate quantification and identification in complex matrices like soil, water, and plant tissue extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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